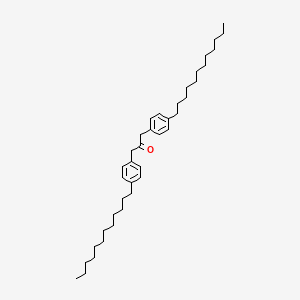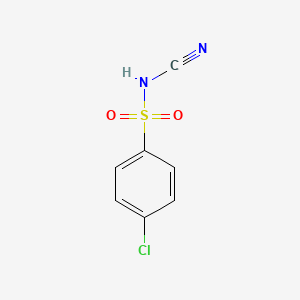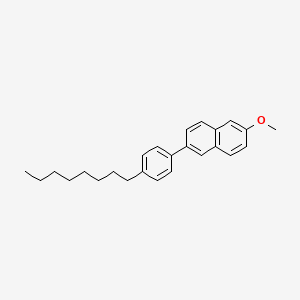
2-Methoxy-6-(4-octylphenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-(4-octylphenyl)naphthalene is an organic compound with the molecular formula C24H30O It is a derivative of naphthalene, substituted with a methoxy group at the 2-position and a 4-octylphenyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(4-octylphenyl)naphthalene typically involves a multi-step process. One common method starts with the naphthalene core, which undergoes a Friedel-Crafts alkylation to introduce the 4-octylphenyl group at the 6-position. This is followed by a methoxylation reaction to add the methoxy group at the 2-position. The reaction conditions often require the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and sodium methoxide for the methoxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-6-(4-octylphenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Oxidation: Formation of 2-formyl-6-(4-octylphenyl)naphthalene.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
2-Methoxy-6-(4-octylphenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of advanced materials and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-(4-octylphenyl)naphthalene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxynaphthalene: Lacks the 4-octyl
Propriétés
Numéro CAS |
371136-32-2 |
|---|---|
Formule moléculaire |
C25H30O |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
2-methoxy-6-(4-octylphenyl)naphthalene |
InChI |
InChI=1S/C25H30O/c1-3-4-5-6-7-8-9-20-10-12-21(13-11-20)22-14-15-24-19-25(26-2)17-16-23(24)18-22/h10-19H,3-9H2,1-2H3 |
Clé InChI |
KKQKVXRTLBSFNM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


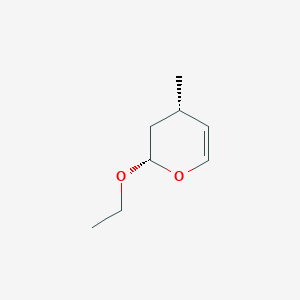
![2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]-](/img/structure/B14251185.png)

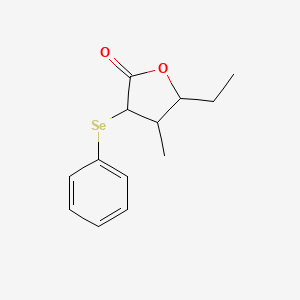
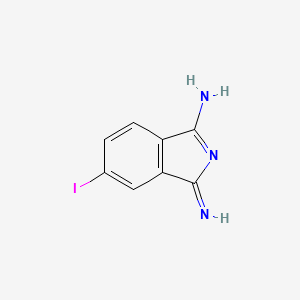
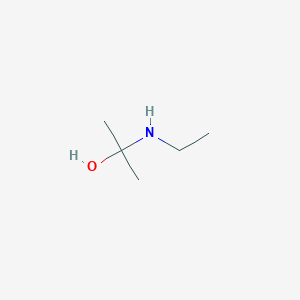

![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)

![2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14251242.png)
![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
